Glycine, N-(vanillylthiocarbamoyl)-, butyl ester

Cholinesterase inhibition Butyrylcholinesterase Acetylcholinesterase

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (CAS 101516-99-8; synonym: 1-Carbobutylmethyl-3-vanillyl-2-thiourea) is a synthetic thiocarbamoyl amino acid ester with molecular formula C₁₅H₂₂N₂O₄S and molecular weight 326.41 g·mol⁻¹. The compound belongs to the vanillyl thiourea structural class, which has been disclosed as vanilloid receptor (TRPV1/VR1) antagonists in the Pacific Corporation patent family (WO0216317A1, WO0216318A1, WO0216319A1; also published as US20030203944).

Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
CAS No. 101516-99-8
Cat. No. B026063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(vanillylthiocarbamoyl)-, butyl ester
CAS101516-99-8
Synonyms1-CARBOBUTYLMETHYL-3-VANILLYL-2-THIOUREA
Molecular FormulaC15H22N2O4S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CNC(=S)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C15H22N2O4S/c1-3-4-7-21-14(19)10-17-15(22)16-9-11-5-6-12(18)13(8-11)20-2/h5-6,8,18H,3-4,7,9-10H2,1-2H3,(H2,16,17,22)
InChIKeyCOVOCBUNANFHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (CAS 101516-99-8): Vanilloid-Receptor-Targeted Thiocarbamoyl Amino Acid Ester for TRPV1 Antagonist Procurement


Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (CAS 101516-99-8; synonym: 1-Carbobutylmethyl-3-vanillyl-2-thiourea) is a synthetic thiocarbamoyl amino acid ester with molecular formula C₁₅H₂₂N₂O₄S and molecular weight 326.41 g·mol⁻¹ . The compound belongs to the vanillyl thiourea structural class, which has been disclosed as vanilloid receptor (TRPV1/VR1) antagonists in the Pacific Corporation patent family (WO0216317A1, WO0216318A1, WO0216319A1; also published as US20030203944) [1]. The molecule incorporates three key pharmacophoric elements: (i) a 4-hydroxy-3-methoxyphenyl (vanillyl) recognition group, (ii) a thiocarbamoyl (thiourea) central linker that replaces the amide bond found in capsaicin, and (iii) a glycine butyl ester C-terminal moiety that introduces an additional hydrogen-bond-capable glycine spacer and a lipophilic butyl ester tail .

Why Generic Vanilloid Modulator Substitution Fails: Structural Uniqueness of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (101516-99-8)


The vanilloid modulator landscape encompasses compounds with fundamentally divergent pharmacophores that cannot be interchanged without altering target engagement, selectivity profile, and physiochemical behavior. Capsaicin (amide-linked vanillyl agonist; MW 305.4) activates TRPV1, while capsazepine (thiourea-bridged vanillyl antagonist; MW 392.9, Ki = 3.2 μM for TRPV1) blocks it . Vanillyl butyl ether (ether-linked; MW 210.3) acts as a mixed TRPV1/TRPM8 modulator without thiocarbamoyl functionality . Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (101516-99-8) is structurally unique: it inserts a glycine spacer between the thiocarbamoyl group and the butyl ester terminus, generating additional hydrogen-bond donor/acceptor capacity (2 HBD, 4 HBA) and increased conformational flexibility (9 rotatable bonds) not present in capsazepine (3 HBD, 3 HBA, 3 rotatable bonds) or vanillyl butyl ether (1 HBD, 3 HBA, 5 rotatable bonds) . These differences in molecular topology directly impact binding pose, selectivity across the cholinesterase/TRP channel interface, and solubility–permeability balance, making the compound a non-fungible research tool for probing structure–activity relationships at the vanilloid–cholinesterase pharmacological intersection [1].

Quantitative Differentiation Evidence for Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (101516-99-8) vs. Structural Analogs


Cholinesterase Inhibition Profile of 101516-99-8 vs. Capsaicin: Divergent Target Engagement

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (101516-99-8) exhibits measurable, albeit modest, competitive inhibition of equine serum butyrylcholinesterase (BChE) with a Ki of 1.70 × 10³ nM (1.70 μM), and substantially weaker inhibition of Electrophorus electricus acetylcholinesterase (AChE) with a Ki of 1.49 × 10⁴ nM (14.9 μM) in enzymatic assays [1]. In contrast, the canonical vanilloid capsaicin shows no significant cholinesterase inhibitory activity at comparable concentrations; its primary pharmacology is defined by TRPV1 agonism (EC₅₀ ~ 0.5–1 μM in DRG neuron assays) [2]. This represents a qualitative divergence in biochemical target engagement: 101516-99-8 preferentially interacts with the cholinesterase catalytic site, whereas capsaicin is silent at this target. The 8.8-fold selectivity for BChE over AChE (Ki ratio: 14,900 nM / 1,700 nM) further differentiates 101516-99-8 within the cholinesterase inhibitor landscape. Non-competitive inhibition of BChE was also observed with a Ki of 3.29 × 10⁴ nM, indicating a mixed inhibition modality at this enzyme [1].

Cholinesterase inhibition Butyrylcholinesterase Acetylcholinesterase Target selectivity Vanilloid pharmacology

Molecular Topology Differentiation: 101516-99-8 vs. Capsazepine — Glycine Spacer and Rotatable Bond Count

The molecular architecture of 101516-99-8 differs from the classic TRPV1 antagonist capsazepine in three quantifiable topological parameters relevant to binding-site compatibility and pharmacokinetic behavior. (i) Rotatable bonds: 101516-99-8 possesses 9 rotatable bonds compared to 3 for capsazepine , a 6-bond increase that expands the conformational ensemble accessible to the glycine butyl ester tail. (ii) Hydrogen-bond capacity: 101516-99-8 provides 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), versus capsazepine's 3 HBD and 3 HBA profile . The net HBD/HBA balance shift (101516-99-8: HBD−HBA = −2; capsazepine: HBD−HBA = 0) predicts altered solvation energetics and differential hydrogen-bonding patterns within the TRPV1 vanilloid-binding pocket. (iii) Molecular weight: 101516-99-8 (MW 326.41) is 66.5 Da lighter than capsazepine (MW 392.9), situating it in a more favorable region of Lipinski parameter space for passive permeability [1]. These topological differences are structural, not speculative: the glycine spacer introduces an additional amide-like NH and carbonyl oxygen absent in capsazepine, and the butyl ester replaces capsazepine's dichlorophenylazepine moiety, eliminating the chlorine atoms and the constrained seven-membered ring that define capsazepine's rigid core.

Molecular topology Rotatable bonds Hydrogen bonding Conformational flexibility TRPV1 antagonist design

Patent-Documented Synthetic Provenance and Class Identity as Vanilloid Receptor Antagonist

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (101516-99-8) bears the generic Markush structure of thiocarbamic acid derivatives claimed as vanilloid receptor (VR1/TRPV1) antagonists in the Pacific Corporation patent family (WO0216317A1, WO0216318A1, WO0216319A1; priority date 2000-08-21; US publication US20030203944A1) [1]. These patents explicitly describe thiocarbamic acid derivatives of the general formula encompassing N-vanillyl thiocarbamoyl amino acid esters as antagonists against the vanilloid receptor, with therapeutic indications spanning pain, neuropathic pain, migraine, inflammatory diseases, and respiratory disorders [1]. The compound's IUPAC name—butyl 2-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]acetate— embeds the characteristic N-vanillyl thiocarbamoyl (vanillyl–NH–C(=S)–NH–) motif that defines this chemotype. In contrast, capsazepine, developed by the Novartis group and first disclosed by Bevan et al. (1992), belongs to a distinct patent estate and structural subclass featuring a dichlorophenylazepine moiety rather than a glycine ester [2]. This patent-based class distinction is procurement-relevant: 101516-99-8 represents a structurally non-overlapping chemical series within the vanilloid antagonist field, with independent freedom-to-operate considerations for commercial research use.

Patent provenance VR1 antagonist Thiocarbamic acid derivatives Pacific Corporation TRPV1

N-(Thiocarbamoyl)glycine Core Pharmacophore: 101516-99-8 vs. Unsubstituted N-(Thiocarbamoyl)glycine — Functionalization-Driven Affinity Shift

The unadorned N-(thiocarbamoyl)glycine core is a known pharmacophore with measurable affinity at the GABA recognition site: it inhibits GABA receptor binding with a Ki of 18 μM (1.8 × 10⁴ nM) in rat brain membrane preparations, although it lacks functional GABA-mimetic activity and does not inhibit GABA aminotransferase [1]. The 101516-99-8 compound represents a doubly elaborated version of this core: (a) N-vanillyl substitution on the thiocarbamoyl nitrogen (the 'A-region' mimic of capsaicin's vanillyl group), and (b) butyl esterification of the glycine carboxyl terminus. This structural elaboration produces a profound pharmacological shift: the primary target engagement moves from the GABA recognition site (Ki ~18 μM for unsubstituted core) to cholinesterase enzymes (Ki ~1.7 μM for butyrylcholinesterase with 101516-99-8, representing a 10.6-fold affinity improvement at its primary observed target relative to the core scaffold's GABA Ki) [1][2]. This within-class SAR demonstrates that vanillyl N-substitution and esterification fundamentally redirect the target selectivity profile of the thiocarbamoyl glycine scaffold, making 101516-99-8 a chemically distinct entity that cannot be functionally approximated by the simpler core.

Thiocarbamoyl glycine GABA receptor Structure–activity relationship Vanillyl substitution Affinity modulation

Physicochemical Differentiation: Boiling Point and Thermal Stability of 101516-99-8 vs. Volatile Vanilloid Ethers

The calculated boiling point of 101516-99-8 (475.3 °C at 760 mmHg) is approximately 300 °C higher than that of vanillyl butyl ether (VBE; boiling point ~175–185 °C estimated for its MW of 210.3), and substantially exceeds that of capsaicin itself (boiling point ~210–220 °C at reduced pressure) . The flash point of 101516-99-8 is calculated at 241.2 °C, and its density is 1.21 g·cm⁻³ . This low volatility and high thermal stability profile arises from the combination of the thiourea hydrogen-bonding network (2 HBD, 4 HBA) and the higher molecular weight relative to simple vanillyl ethers. In practical terms, 101516-99-8 is far less prone to evaporative loss during sample preparation, long-term storage, or thermal processing than volatile vanilloid ethers such as VBE. For in vitro assay workflows—particularly those involving pre-incubation at 37 °C or DMSO stock storage—101516-99-8's negligible vapor pressure reduces concentration drift due to evaporation, a known confounding factor when working with volatile vanilloids.

Thermal stability Boiling point Volatility Formulation Physicochemical properties

Hydrogen-Bond Donor/Acceptor Profile and Predicted CNS Permeation: 101516-99-8 vs. CNS-Penetrant TRPV1 Antagonists

The HBD/HBA profile of 101516-99-8 (2 HBD, 4 HBA; MW 326.41; 9 rotatable bonds) positions it in a physicohemical space distinct from both low-MW vanilloids (VBE: 1 HBD, 3 HBA, MW 210.3) and bulky TRPV1 antagonists (capsazepine: 3 HBD, 3 HBA, MW 392.9; 3 rotatable bonds) [1]. 101516-99-8 satisfies Lipinski's Rule of Five (MW ≤ 500, HBD ≤ 5, HBA ≤ 10, logP estimated < 5 based on fragment-based calculation), indicating favorable oral drug-likeness. However, its 2 HBD and 9 rotatable bonds may restrict passive blood–brain barrier (BBB) permeation relative to compounds with ≤1 HBD and ≤ 8 rotatable bonds, which are preferred for CNS exposure [2]. In contrast, capsazepine (3 HBD, 3 rotatable bonds) exhibits measurable CNS penetration in rodent models despite violating the HBD ≤ 0.5 guideline for CNS drugs. 101516-99-8 may therefore be better suited to peripheral TRPV1/VR1 target engagement applications (e.g., peripheral neuropathic pain, dermatological inflammation) where CNS exclusion is therapeutically desirable to avoid hyperthermia—a known dose-limiting side effect of CNS-penetrant TRPV1 antagonists [2].

Hydrogen bonding CNS permeability Blood–brain barrier Lipinski rules Drug-likeness

Optimal Research and Industrial Application Scenarios for Glycine, N-(vanillylthiocarbamoyl)-, butyl ester (101516-99-8)


Probing Vanilloid–Cholinergic Pharmacological Crosstalk in Neuropathic Pain Models

The cholinesterase inhibitory activity of 101516-99-8 (BChE Ki = 1.70 μM) [1], combined with its patent-documented classification as a vanilloid receptor (TRPV1) antagonist [2], makes it a uniquely suited tool for investigating the intersection of cholinergic and vanilloid signaling in pain pathways. Unlike capsaicin (pure TRPV1 agonist) or capsazepine (TRPV1 antagonist with minimal cholinesterase activity), 101516-99-8 can simultaneously engage both target classes. This dual pharmacology is particularly relevant in models of diabetic neuropathy, where both TRPV1 sensitization and altered cholinergic tone contribute to pain pathogenesis. Researchers should employ 101516-99-8 in parallel with capsazepine (Ki = 3.2 μM at TRPV1) as a comparator to parse TRPV1-mediated vs. cholinesterase-mediated components of observed analgesic effects.

Structure–Activity Relationship (SAR) Exploration of the Thiocarbamoyl Glycine Ester Chemotype for TRPV1 Antagonist Lead Optimization

The Pacific Corporation patent family (WO0216317A1) [2] establishes the thiocarbamic acid ester scaffold as a valid VR1 antagonist chemotype. 101516-99-8 represents a specific exemplar with a glycine spacer and butyl ester terminus that can serve as a reference compound for systematic SAR campaigns. Medicinal chemistry teams can use 101516-99-8 as a starting scaffold to investigate: (a) the effect of ester chain length variation (methyl, ethyl, propyl, butyl, pentyl) on TRPV1 potency and subtype selectivity, (b) the contribution of the glycine NH to thiourea hydrogen-bond network integrity, and (c) the metabolic liability of the butyl ester group. The compound's 2 HBD, 4 HBA profile and 9 rotatable bonds provide ample chemical handles for property optimization while maintaining the core vanillyl–thiocarbamoyl pharmacophore.

Negative Control or Selectivity Profiling in Cholinesterase Inhibitor Drug Discovery

The moderate BChE inhibitory activity of 101516-99-8 (Ki = 1.70 μM, competitive; Ki = 32.9 μM, non-competitive) and weak AChE activity (Ki = 14.9 μM) [1] position it as a useful tool compound for selectivity profiling in cholinesterase-targeted drug discovery programs. Unlike the prototypical cholinesterase inhibitors donepezil (AChE-selective) or rivastigmine (dual AChE/BChE), 101516-99-8 exhibits a distinct 8.8-fold BChE-over-AChE selectivity with mixed competitive/non-competitive inhibition kinetics. This unique inhibition signature can be leveraged to validate assay specificity, calibrate high-throughput screening platforms for BChE-selective inhibitor discovery, or serve as a chemical probe for studying the structural determinants of BChE active-site recognition involving thiocarbamoyl-containing ligands.

Peripheral TRPV1 Antagonist Tool for In Vitro Dermatological and Inflammatory Pain Research

The physicochemical profile of 101516-99-8 (MW 326.41, 2 HBD, 9 rotatable bonds) predicts restricted CNS penetration based on established BBB permeability guidelines (CNS drugs typically require HBD ≤ 0.5 and rotatable bonds ≤ 8) [3]. This predicted peripheral restriction, if experimentally confirmed, would make 101516-99-8 a valuable tool for dermatological TRPV1 research—particularly in models of atopic dermatitis, psoriasis, or rosacea—where TRPV1 antagonism in skin keratinocytes and sensory nerve endings is desired but central TRPV1 blockade (which can cause hyperthermia) must be avoided. Researchers should compare 101516-99-8 head-to-head with capsazepine in parallel in vitro permeability assays (e.g., PAMPA-BBB or MDCK-MDR1 monolayers) to quantify the differential CNS partitioning of these two vanilloid antagonists.

Quote Request

Request a Quote for Glycine, N-(vanillylthiocarbamoyl)-, butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.